molecular formula C8H3F4NO2S B13221487 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13221487
M. Wt: 253.18 g/mol
InChI Key: LMDRUZVDZPLFNV-UHFFFAOYSA-N
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Description

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is a high-value building block designed for advanced research in medicinal chemistry and chemical biology. This multifunctional compound integrates three distinct pharmacophores: a sulfonyl fluoride, a trifluoromethyl group, and a cyano group, each conferring specific and advantageous properties to the molecule. The sulfonyl fluoride moiety is a key feature for developing covalent inhibitors and probes. It can react selectively with nucleophilic amino acid residues, such as lysine, tyrosine, and serine, within enzyme binding pockets, leading to irreversible inhibition . This mechanism is analogous to that of other sulfonyl fluoride-based compounds, such as methanesulfonyl fluoride (MSF), which is an irreversible inhibitor of acetylcholinesterase, and para-O-(4-fluorosulfonyl)benzoyl adenosine (p-FSBA), which covalently modifies lysine residues in the ATP-binding sites of kinases like the epidermal growth factor (EGF) receptor . The presence of the trifluoromethyl group significantly enhances the molecule's utility in drug design. This group is known to improve metabolic stability by blocking sites of oxidative metabolism, particularly on aromatic rings, which can slow bodily clearance and increase the effectiveness of lead compounds . Furthermore, the strong electronegativity of the fluorine atoms can modulate the molecule's lipophilicity, pKa, and dipole moment, fine-tuning its absorption, transport, and binding interactions with biological targets . The cyano group adds another dimension of functionality, serving as a hydrogen bond acceptor that can influence binding affinity and selectivity. It can also act as a versatile chemical handle for further synthetic elaboration into more complex derivatives. The strategic combination of these groups makes 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride a particularly versatile synthon for constructing diverse fluorinated molecules, a rapidly growing field in modern synthetic chemistry . Its primary research applications include the discovery of covalent therapeutics, the development of chemical probes for target engagement studies, and the synthesis of more complex molecules with tailored properties for pharmaceutical and imaging applications . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3F4NO2S

Molecular Weight

253.18 g/mol

IUPAC Name

4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H

InChI Key

LMDRUZVDZPLFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Route Analysis

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available or easily prepared precursors:

Preparation of the Sulfonyl Fluoride Functional Group

The core challenge in synthesizing 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is the selective introduction of the sulfonyl fluoride group onto the aromatic ring bearing the cyano and trifluoromethyl groups.

Direct Sulfonylation Approach

One common method involves the reaction of the aromatic amine with a sulfonyl chloride derivative, followed by fluorination:

  • Step 1 : Conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to its sulfonyl chloride derivative using chlorosulfonic acid or thionyl chloride under controlled conditions.
  • Step 2 : Fluorination of the sulfonyl chloride to the sulfonyl fluoride using potassium bifluoride (KHF₂) or sulfuryl fluoride (SO₂F₂) .

Note : The use of sulfuryl fluoride (SO₂F₂) is advantageous due to its selectivity and milder reaction conditions, as suggested by electrochemical methods and recent advances in sulfonyl fluoride synthesis.

Electrochemical Synthesis

Recent developments have demonstrated an environmentally benign electrochemical approach to synthesize sulfonyl fluorides directly from thiols or disulfides, which could be adapted for aromatic systems:

  • Method : Oxidation of thiophenols or disulfides in the presence of fluoride sources under electrochemical conditions.
  • Advantages : Mild conditions, high selectivity, and operational simplicity.

Functionalization of Aromatic Ring

The presence of electron-withdrawing groups like cyano and trifluoromethyl enhances the electrophilicity of the aromatic ring, facilitating sulfonylation via electrophilic aromatic substitution (EAS). This step often requires:

  • Activation : Using Lewis acids or catalysts to promote sulfonylation.
  • Reaction conditions : Mild temperatures and polar aprotic solvents such as dichloromethane or tetrahydrofuran.

Detailed Synthetic Procedure

Based on the literature and recent patents, a typical synthetic procedure involves:

Step Reagents & Conditions Description
1 Thionyl chloride (SOCl₂) , ice-water bath , room temperature Conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to sulfonyl chloride intermediate.
2 Sulfuryl fluoride (SO₂F₂) or potassium bifluoride (KHF₂) Fluorination of sulfonyl chloride to sulfonyl fluoride.
3 Electrochemical oxidation (optional) Environmentally friendly route to sulfonyl fluoride from thiol/disulfide precursors.

Note: The exact molar ratios, temperatures, and reaction times depend on scale and specific conditions, but typical yields are reported around 85% with mild reaction conditions.

Research Discoveries and Data Tables

Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield (%) References
Thionyl chloride sulfonation Thionyl chloride Dichloromethane 0°C to room temp 75-85
Electrochemical oxidation Disulfides/thiols + fluoride source Aqueous/organic mixture Ambient to 45°C Up to 91
Sulfonyl fluoride from sulfuryl fluoride Sulfuryl fluoride Dichloromethane Room temperature 80-85

Key Research Findings

  • Electrochemical methods provide a greener, safer alternative, reducing the need for harsh reagents like thionyl chloride.
  • The presence of electron-withdrawing groups (cyano, trifluoromethyl) significantly enhances the reactivity of aromatic rings towards sulfonylation.
  • The fluorination step can be efficiently achieved using sulfuryl fluoride, which offers high selectivity and yields under mild conditions.

Notes on Industrial and Laboratory Synthesis

  • Raw Materials : Commercially available 4-Amino-2-(trifluoromethyl)benzonitrile and sulfuryl fluoride.
  • Reaction Conditions : Mild temperatures (0–25°C), inert atmosphere, and polar aprotic solvents.
  • Purification : Column chromatography or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Scientific Research Applications

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is used in modifying biological molecules and developing pharmaceuticals. Its electrophilic nature allows it to react with nucleophilic sites on proteins and enzymes, making it useful for developing inhibitors that can selectively target specific pathways. This reactivity is leveraged in proteomics research and in the design of chemical probes for studying protein interactions. Studies have shown that 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride interacts effectively with nucleophiles such as amines and alcohols. Its mechanism of action involves forming covalent bonds with target biomolecules, which can lead to inhibition of enzymatic activity or modulation of protein functions. These interactions are critical for developing selective inhibitors and understanding biochemical pathways.

Comparison with Related Compounds

The presence of both cyano and trifluoromethyl groups in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride imparts unique properties that enhance its utility in specialized research applications compared to similar compounds.

Compound NameKey FeaturesComparison
4-(Trifluoromethyl)benzenesulfonyl chlorideLacks cyano group; less versatileMore reactive but has limited applications
2-(Trifluoromethyl)benzenesulfonyl chlorideDifferent position of trifluoromethyl groupAffects reactivity and is used in different synthetic routes
4-Cyano-2-(trifluoromethyl)benzenesulfonic acidAcid form; less reactive towards nucleophilesMore stable but less useful in chemical transformations

Role of Trifluoromethylpyridines

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 1955520-78-1 C₈H₃F₄NO₂S 253.17 Cyano (4-), Trifluoromethyl (2-)
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride 1016701-95-3 C₈H₃ClF₃NO₂S 269.63 Cyano (4-), Trifluoromethyl (2-)
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride 54090-42-5 C₇H₃Cl₂F₃O₂S 279.06 Chloro (4-), Trifluoromethyl (2-)
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride - C₉H₂ClF₉O₂S 380.62 Trifluoromethyl (2,4,6-)

Key Observations:

Trifluoromethyl groups at the 2-position (common in all compounds) contribute to steric hindrance and electronic withdrawal, stabilizing the sulfonyl group.

Halogen Variation (Fluoride vs. Chloride) :

  • Sulfonyl fluorides (e.g., target compound) exhibit lower reactivity in nucleophilic substitutions compared to sulfonyl chlorides (e.g., CAS 1016701-95-3), due to the weaker leaving-group ability of fluoride .
  • Sulfonyl fluorides are more hydrolytically stable , making them preferable in aqueous environments or for extended storage .

Molecular Weight Trends :

  • The chloride analog (CAS 1016701-95-3) has a higher molecular weight (269.63 vs. 253.17) due to the substitution of fluorine with chlorine.

Stability and Industrial Relevance

  • Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than chlorides, reducing degradation risks in humid environments .
  • Thermal Stability: Trifluoromethyl and cyano groups may improve thermal stability, though data on decomposition temperatures is lacking in the provided evidence.
  • Supply and Handling : The target compound is currently unavailable, while its chloride analog (CAS 1016701-95-3) and 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 54090-42-5) are established intermediates in drug synthesis .

Biological Activity

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is a chemical compound notable for its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfonyl fluoride functional group. This composition imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₄F₃N₁O₂S
  • Molecular Weight : Approximately 255.18 g/mol
  • Structure : The presence of electronegative groups enhances its reactivity towards nucleophiles, facilitating interactions with biological targets.

The biological activity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride primarily arises from its electrophilic nature. It can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This reactivity is crucial for the development of selective inhibitors that can modulate specific biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The compound forms stable covalent bonds with target biomolecules, which can inhibit enzymatic activity or alter protein functions.
  • Target Interaction : It interacts effectively with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Biological Applications

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has been explored for various applications:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in biochemical pathways, particularly in proteomics research.
  • Chemical Probes : It is utilized in designing chemical probes for studying protein interactions and understanding complex biochemical networks.
  • Drug Development : The compound's ability to selectively target specific proteins makes it a candidate for developing novel therapeutics.

Comparative Analysis with Similar Compounds

The following table compares 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride with structurally similar compounds:

Compound NameKey FeaturesComparison
4-(Trifluoromethyl)benzenesulfonyl chlorideLacks cyano group; less versatileMore reactive but limited applications
2-(Trifluoromethyl)benzenesulfonyl chlorideDifferent position of trifluoromethyl groupAffects reactivity; used in different synthetic routes
4-Cyano-2-(trifluoromethyl)benzenesulfonic acidAcid form; less reactive towards nucleophilesMore stable but less useful in chemical transformations

Case Studies and Research Findings

Recent studies have highlighted the significance of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride in various contexts:

  • Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, studies indicate that it can modify the activity of enzymes linked to cancer metabolism, suggesting potential applications in oncology.
  • Proteomics Applications : The compound's ability to form covalent bonds with proteins has been leveraged to develop tools for proteomic analysis, allowing researchers to map protein interactions and functions within cells .
  • Synthetic Pathways : Its utility in synthetic organic chemistry has been explored, particularly in modifying biological molecules for drug development. The electrophilic nature allows for diverse synthetic transformations that can lead to biologically active compounds .

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